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Compound of Interest
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Cat. No.: B15380426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the functional properties of two

disaccharide isomers, Isomaltulose and Trehalose. Both sugars, composed of two glucose

units, offer unique characteristics that are of significant interest in the fields of nutrition,

pharmacology, and food science. This analysis is supported by experimental data and detailed

methodologies to assist in research and development applications.

Comparative Data Summary
The following table summarizes the key quantitative functional properties of Isomaltulose and

Trehalose.
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Functional
Property

Isomaltulose Trehalose
Sucrose (for
reference)

Glycemic Index (GI) 32[1][2][3][4] ~70 65

Relative Sweetness ~50% of sucrose[5] ~45% of sucrose 100%

Caloric Value (kcal/g) 4 4 4

Digestibility
Fully digestible, but

slow
Fully digestible Fully digestible

Stability

High stability in acidic

conditions and during

processing.

Very resistant to acid

hydrolysis and stable

at high temperatures.

Less stable in acidic

conditions

Effect on Gut

Microbiota

Exhibits prebiotic

activity, increasing

beneficial microbiota

like Faecalibacterium

and

Phascolarctobacteriu

m.

Can modulate gut

microbiota, potentially

increasing

Lactobacillus and in

some contexts, linked

to the proliferation of

C. difficile.

Fermentable by a

wide range of gut

microbes.

Detailed Functional Property Analysis
Glycemic Response and Metabolism
Isomaltulose is characterized by its low glycemic index of 32. This is attributed to the strong

α-1,6-glycosidic bond between its glucose and fructose units, which is hydrolyzed much more

slowly by the sucrase-isomaltase enzyme complex in the small intestine compared to the α-1,2

bond in sucrose. This slow digestion leads to a gradual and sustained release of glucose into

the bloodstream, resulting in a lower and more prolonged blood glucose and insulin response.

Trehalose, with a glycemic index of approximately 70, is digested more rapidly than

Isomaltulose but still offers a slightly lower glycemic response than glucose. It is hydrolyzed

into two glucose molecules by the enzyme trehalase, which is located in the brush border of

the small intestine.
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Figure 1: Comparative Metabolism of Isomaltulose and Trehalose

Stability
Both Isomaltulose and Trehalose exhibit high stability, a desirable property in food processing

and pharmaceutical formulations. Isomaltulose is particularly stable under acidic conditions and

at high temperatures, making it suitable for a wide range of applications. Trehalose is also

highly resistant to acid hydrolysis and heat. This stability is due to the nature of their respective

glycosidic bonds.

Sweetness Profile
Isomaltulose has a mild, natural sweetness that is approximately half that of sucrose, with no

aftertaste. Trehalose has a similar sweetness level, at about 45% that of sucrose. Their lower

sweetness intensity can be advantageous in formulating products where an overpowering

sweetness is not desired.

Effects on Gut Microbiota
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In vivo studies have demonstrated that Isomaltulose exhibits prebiotic activity. It has been

shown to modulate the gut microbiota by increasing the abundance of beneficial bacteria such

as Faecalibacterium and Phascolarctobacterium, while decreasing the levels of certain

pathogens. This can lead to an increase in the production of short-chain fatty acids (SCFAs),

which are beneficial for gut health.

Trehalose consumption can also influence the gut microbiota. Some studies suggest it can

promote the growth of beneficial lactic acid bacteria. However, other research has indicated a

potential link between increased trehalose consumption and the proliferation of hyper-virulent

strains of Clostridioides difficile.

Experimental Protocols
Determination of Glycemic Index (GI)
The glycemic index is a measure of how quickly a carbohydrate-containing food raises blood

glucose levels.

In Vivo Method In Vitro Method

Recruit Healthy Subjects Overnight Fast (10-12h) Measure Baseline Blood Glucose Administer Test Food
(Isomaltulose or Trehalose)

Collect Blood Samples
(at intervals over 2h) Analyze Blood Glucose Levels Calculate Incremental Area

Under the Curve (iAUC)
Calculate GI vs. Reference

(Glucose) Prepare Sugar Solution Simulated Digestion
(Amylase, Pepsin, Pancreatin)

Measure Glucose Release
over Time Generate Hydrolysis Curve Calculate Hydrolysis Index (HI) Predict GI (pGI) using

Established Formula

Click to download full resolution via product page

Figure 3: In Vitro Gut Microbiota Fermentation Workflow

Inoculum Preparation: Fresh fecal samples are collected from healthy human donors who

have not taken antibiotics recently. The samples are homogenized and diluted in an

anaerobic medium to create a fecal inoculum.

Fermentation Setup: Batch culture fermenters containing a basal nutrient medium are

inoculated with the fecal slurry. The fermenters are maintained under strict anaerobic

conditions at 37°C, and the pH is controlled to simulate the colonic environment.
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Substrate Addition: Isomaltulose or Trehalose is added to the fermenters as the primary

carbohydrate source. A control fermenter with no added sugar is also included.

Incubation and Sampling: The fermentations are run for a specified period (e.g., 24-48

hours), with samples being collected at different time points.

Analysis:

Short-Chain Fatty Acids (SCFAs): Samples are analyzed for SCFA (acetate, propionate,

butyrate) concentrations using gas chromatography (GC).

Microbiota Composition: Bacterial DNA is extracted from the samples, and 16S rRNA gene

sequencing is performed to determine changes in the microbial community structure.

pH: The pH of the fermentation medium is monitored throughout the experiment.

Stability Testing
The stability of Isomaltulose and Trehalose is assessed under various conditions of pH and

temperature.

Sample Preparation: Aqueous solutions of Isomaltulose and Trehalose are prepared at a

known concentration.

pH Adjustment: The pH of the solutions is adjusted to a range of values (e.g., pH 2, 4, 7, 9)

using appropriate buffers.

Temperature Incubation: The solutions are incubated at different temperatures (e.g., 25°C,

50°C, 80°C) for a specified duration.

Analysis: At various time points, aliquots of the solutions are taken and analyzed for the

concentration of the original disaccharide and any degradation products (e.g., glucose,

fructose) using methods like High-Performance Liquid Chromatography (HPLC).

Data Evaluation: The percentage of the remaining disaccharide is plotted against time to

determine the degradation kinetics and assess stability under each condition.
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Conclusion
Isomaltulose and Trehalose, while both being disaccharides of glucose, exhibit distinct

functional properties that make them suitable for different applications. Isomaltulose's very low

glycemic index and prebiotic effects make it an excellent candidate for functional foods and

beverages aimed at blood sugar management and gut health. Trehalose's high stability and

role as a cell protectant are valuable in the biopharmaceutical industry for stabilizing proteins

and other biomolecules. This comparative guide, with its supporting data and methodologies,

provides a foundation for researchers and developers to make informed decisions when

selecting between these two versatile sugars.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sensory Evaluation of Sweet Taste and Daily Sugar Intake in Normoglycemic Individuals
with and without Family History of Type 2 Diabetes: A Comparative Cross-sectional Study
[article.sapub.org]

2. uvm.edu [uvm.edu]

3. researchgate.net [researchgate.net]

4. mdpi.com [mdpi.com]

5. In vitro human gut microbiota fermentation models: opportunities, challenges, and pitfalls -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of the Functional Properties of
Isomaltulose and Trehalose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15380426#comparative-analysis-of-the-functional-
properties-of-isomaltulose-and-trehalose]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15380426?utm_src=pdf-custom-synthesis
http://article.sapub.org/10.5923.j.diabetes.20170603.02.html
http://article.sapub.org/10.5923.j.diabetes.20170603.02.html
http://article.sapub.org/10.5923.j.diabetes.20170603.02.html
https://www.uvm.edu/~bio1and2/lab/downloadsFALL/Fermentation%20lab/Part%202/Hedberg%202008%20annotated.pdf
https://www.researchgate.net/figure/The-stability-at-different-pH-a-c-and-different-temperatures-b-d-of-soluble-a-b_fig5_365156241
https://www.mdpi.com/2227-9717/10/4/759
https://pmc.ncbi.nlm.nih.gov/articles/PMC10688811/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10688811/
https://www.benchchem.com/product/b15380426#comparative-analysis-of-the-functional-properties-of-isomaltulose-and-trehalose
https://www.benchchem.com/product/b15380426#comparative-analysis-of-the-functional-properties-of-isomaltulose-and-trehalose
https://www.benchchem.com/product/b15380426#comparative-analysis-of-the-functional-properties-of-isomaltulose-and-trehalose
https://www.benchchem.com/product/b15380426#comparative-analysis-of-the-functional-properties-of-isomaltulose-and-trehalose
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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